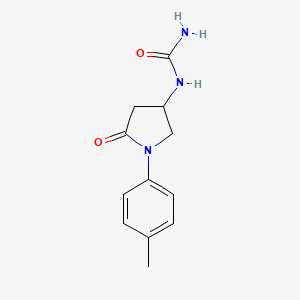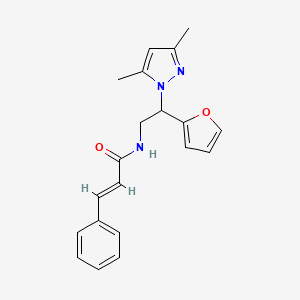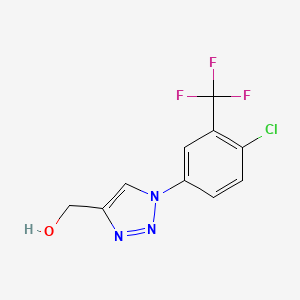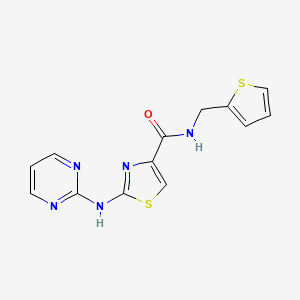
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea” is a chemical compound that is not widely documented in the literature. It is related to the compound “5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid” which has a CAS Number of 133747-57-6 . The latter compound has a molecular weight of 219.24 and is a solid in its physical form .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- The compound has been used in the synthesis of various chemicals, demonstrating its utility in organic synthesis. For instance, Jayarajan et al. (2019) synthesized compounds through a three-component reaction involving malonamide, aldehyde, and malononitrile, showcasing the compound's role in facilitating complex chemical reactions (Jayarajan et al., 2019).
Molecular Docking and Anticancer Activity
- Molecular docking studies have highlighted the potential of compounds related to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in inhibiting tubulin polymerization, indicating possible applications in cancer research. These findings by Jayarajan et al. (2019) suggest its relevance in the development of anticancer drugs (Jayarajan et al., 2019).
Nonlinear Optical (NLO) Properties
- The synthesized compounds were also investigated for their nonlinear optical properties. This research indicates the compound's potential application in the field of optics and photonics, where materials with unique light-interacting properties are valuable (Jayarajan et al., 2019).
Antimicrobial Activity
- Compounds structurally similar to 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea have been evaluated for their antimicrobial properties. This suggests its potential application in developing new antimicrobial agents, as seen in the work of Reddy et al. (2003) (Reddy, Reddy, & Venugopal, 2003).
Electrochemical Applications
- In the field of electrochemistry, the compound has been implicated in studies involving corrosion inhibition, as indicated by Jeeva et al. (2015). This points towards its potential use in protecting metals from corrosion, particularly in acidic environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Bioelectrochemical Conversion
- The compound has also been studied in the context of bioelectrochemical systems. Watanabe et al. (2009) explored its use in electrochemically converting urea to nitrogen gas, a process that could have environmental and industrial applications (Watanabe, Nishi, Hamana, Sekioka, Wang, & Uchiyama, 2009).
Quantum Chemical Studies
- Quantum chemical studies have been conducted to understand the molecular properties of related compounds. These studies, as demonstrated by Devi, Bishnoi, and Fatma (2020), are crucial for predicting the behavior of such compounds in various applications, including drug design and material science (Devi, Bishnoi, & Fatma, 2020).
Propriétés
IUPAC Name |
[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-2-4-10(5-3-8)15-7-9(6-11(15)16)14-12(13)17/h2-5,9H,6-7H2,1H3,(H3,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXLQCEXYFKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2445767.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2445769.png)





![N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445779.png)



![(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B2445789.png)